Scientific Field: Organic Chemistry
Application Summary: This compound has been studied for its conformational transformations.
Scientific Field: Synthetic Chemistry
Application Summary: 4-Methyl-1,3-dioxan-2-one has been used in the synthesis of cyclic carbonates.
Application Summary: 1,3-Dioxane, a similar compound to 4-Methyl-1,3-dioxan-2-one, has been used as a solvent in the synthesis of dioxazocines and dioxazonines.
Application Summary: This compound has been used in a method for the synthesis of cyclic carbonates from homoallylic carbonic acid esters by means of photo-aerobic selenium-π-acid multicatalysis.
Scientific Field: Polymer Chemistry
Application Summary: Cyclic dilactides, or hemilactides, close structural analogs of 1,4-dioxane-2,5-dione (glycolide) with methyl- or methylene-containing substituents at the sp3C atoms, are the most important precursors for obtaining polylactide polymers.
4-Methyl-1,3-dioxan-2-one is a cyclic compound with the molecular formula . It features a six-membered ring structure that includes two oxygen atoms, making it part of the dioxane family. This compound is characterized by its unique chemical properties, which allow it to participate in various
The synthesis of 4-Methyl-1,3-dioxan-2-one typically involves several methods:
4-Methyl-1,3-dioxan-2-one has several applications:
Several compounds share structural similarities with 4-Methyl-1,3-dioxan-2-one. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| 1,3-Dioxane | Simple dioxane structure without methyl substitution. | |
| 5-Methyl-1,3-dioxane | Contains a methyl group at the fifth position; different reactivity profile. | |
| 5-Ethyl-1,3-dioxane | Ethyl substitution alters physical properties significantly. |
What distinguishes 4-Methyl-1,3-dioxan-2-one from these similar compounds is its specific position of the methyl group within the dioxane ring. This positioning affects its reactivity patterns and potential applications in polymer synthesis and organic chemistry.
4-Methyl-1,3-dioxan-2-one is a six-membered cyclic carbonate with the molecular formula C₅H₈O₃ [1]. The compound exhibits a molecular weight of 116.12 grams per mole [1]. The Chemical Abstracts Service number for the S-enantiomer is 90970-82-4 [1]. This cyclic carbonate represents a member of the dioxanone family, which are characterized by their six-membered ring structure containing both carbonate and ether functionalities within the same molecular framework.
The molecular composition consists of five carbon atoms, eight hydrogen atoms, and three oxygen atoms, establishing it as a relatively small organic molecule with significant structural complexity due to its cyclic nature. The molecular weight places this compound in the range of low molecular weight organic compounds that are often utilized as monomers in polymer synthesis applications.
4-Methyl-1,3-dioxan-2-one possesses a six-membered heterocyclic ring structure that incorporates both carbonate ester and ether linkages [1]. The compound belongs to the class of cyclic carbonates, specifically the six-membered dioxanones, which distinguishes it from the more commonly studied five-membered dioxolan-2-one derivatives [2].
The structural framework consists of a 1,3-dioxan-2-one backbone with a methyl substituent at the 4-position. The ring contains two oxygen atoms positioned at the 1 and 3 positions, with a carbonyl carbon at position 2, creating the characteristic cyclic carbonate functionality. The methyl group substitution at the 4-position introduces chirality to the molecule, resulting in the existence of both R and S enantiomers.
The bonding pattern within the ring involves standard single bonds between carbon and oxygen atoms in the ether linkages, while the carbonate functionality exhibits the characteristic carbon-oxygen double bond of the carbonyl group and two single carbon-oxygen bonds connecting to the ring oxygens. This arrangement creates a stable six-membered ring system that can undergo various chemical transformations, particularly ring-opening polymerization reactions [3] [2].
The presence of the methyl substituent at the 4-position renders 4-Methyl-1,3-dioxan-2-one a chiral molecule, resulting in two possible enantiomers: the R and S configurations [1]. The S-enantiomer has been specifically characterized and assigned the CAS number 90970-82-4 [1].
Conformational analysis of six-membered dioxanone rings indicates that these systems can adopt various chair and boat conformations, similar to cyclohexane derivatives [4] [5]. The six-membered ring system allows for greater conformational flexibility compared to five-membered analogues, which typically exhibit more restricted conformational options. The methyl substituent at the 4-position influences the conformational preferences of the ring system, with steric interactions potentially favoring specific conformational arrangements.
Studies on related 1,3-dioxane systems have demonstrated that substitution patterns significantly affect the conformational equilibria and overall molecular geometry [5]. The presence of the carbonyl group at the 2-position further influences the ring conformation through electronic effects and potential intramolecular interactions.
1H Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within 4-Methyl-1,3-dioxan-2-one. Based on the available spectroscopic data for closely related dioxolan-2-one compounds, the 1H NMR spectrum exhibits characteristic patterns that can be extrapolated to the six-membered analogue [6].
The methyl group typically appears as a doublet in the region around δ 1.2-1.3 ppm, with coupling to the adjacent methine proton. The ring methylene protons exhibit more complex multipicity patterns due to their diastereotopic nature and coupling relationships with neighboring protons. The methine proton bearing the methyl substituent appears as a multiplet in the region around δ 3.7-4.0 ppm [6].
The remaining ring protons display characteristic patterns consistent with a six-membered ring system, with chemical shifts influenced by the electron-withdrawing nature of the carbonate functionality and the oxygen atoms within the ring structure.
13C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of 4-Methyl-1,3-dioxan-2-one with distinct resonances for each carbon environment. The carbonyl carbon of the carbonate group appears significantly downfield, typically in the region around δ 155-160 ppm, characteristic of carbonate ester functionalities [7].
The ring carbon atoms exhibit chemical shifts in the typical range for carbons adjacent to oxygen atoms, generally appearing between δ 60-80 ppm. The methyl carbon appears upfield, typically around δ 15-25 ppm, consistent with alkyl substituents. The specific chemical shift values depend on the conformational preferences and the electronic environment created by the cyclic structure.
The 13C NMR spectrum provides valuable information for structural confirmation and can be used to distinguish between different regioisomers and stereoisomers of substituted dioxanones.
Infrared spectroscopy of 4-Methyl-1,3-dioxan-2-one reveals characteristic vibrational frequencies that provide insight into the molecular structure and bonding arrangements. The carbonate C=O stretch typically appears as a strong absorption band in the region around 1750-1800 cm⁻¹, which is characteristic of cyclic carbonate functionalities [8].
C-H stretching vibrations appear in the region of 2800-3000 cm⁻¹, with multiple bands corresponding to the various hydrogen environments within the molecule. The C-O stretching vibrations of the ether linkages typically appear in the region around 1000-1300 cm⁻¹ [8].
Comprehensive vibrational analysis has been conducted on related compounds such as 4-methyl-1,3-dioxolan-2-one, providing a framework for understanding the vibrational characteristics of the six-membered analogue [8]. The FTIR spectrum is typically recorded in the range of 3700-400 cm⁻¹, providing complete coverage of the fundamental vibrational modes.
Mass spectrometry of 4-Methyl-1,3-dioxan-2-one exhibits a molecular ion peak at m/z 116, corresponding to the molecular weight of the compound [1]. The fragmentation pattern typically involves loss of the carbonyl group (CO₂, m/z 44) and various ring-opening processes that provide structural information.
The mass spectral fragmentation can provide valuable information about the ring structure and substitution pattern. Common fragment ions include those resulting from α-cleavage adjacent to the oxygen atoms and elimination reactions characteristic of cyclic carbonate systems.
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly for symmetric vibrational modes that may be IR-inactive. The Raman spectrum is typically recorded in the range of 3700-100 cm⁻¹, providing access to low-frequency vibrational modes [8].
The Raman spectrum reveals information about ring-breathing modes and symmetric stretching vibrations that are particularly diagnostic for cyclic structures. The combination of IR and Raman spectroscopy provides a complete picture of the vibrational characteristics of the molecule.
While specific X-ray crystallographic data for 4-Methyl-1,3-dioxan-2-one was not identified in the literature search, related compounds have been structurally characterized. The crystal structure of 4,5-dimethyl-1,3-dioxol-2-one has been reported, providing insight into the solid-state packing arrangements of related cyclic carbonate systems [9].
X-ray crystallographic analysis would provide definitive information about bond lengths, bond angles, and conformational preferences in the solid state. Such studies would also reveal intermolecular interactions and packing arrangements that influence the physical properties of the compound.
Computational chemistry studies have provided valuable insights into the structure and properties of 4-Methyl-1,3-dioxan-2-one and related compounds. Density Functional Theory calculations have been employed to investigate the synthesis pathways and structural characteristics of six-membered cyclic carbonates [10].
DFT calculations using various basis sets have been utilized to optimize molecular geometries and predict vibrational frequencies [8]. These computational approaches provide theoretical support for experimental observations and can predict properties that may be difficult to measure experimentally.
Ab initio and DFT calculations have been particularly valuable for understanding the conformational preferences and electronic structure of cyclic carbonate systems [8]. The computational results generally show good agreement with experimental data, validating the theoretical approaches used for these systems.
4-Methyl-1,3-dioxan-2-one appears as a liquid at room temperature [1] [2]. The compound is described as having a mild, fruity odor and is characterized as a colorless liquid [3]. This physical state distinguishes it from the related compound trimethylene carbonate (1,3-dioxan-2-one), which exists as a colorless crystalline solid with a melting point of 45-48°C [4] [5].
Limited experimental data is available for the melting and boiling points of 4-Methyl-1,3-dioxan-2-one. The compound's CAS number is 17361-58-9, which confirms its identity as distinct from the closely related 4-methyl-1,3-dioxolan-2-one (CAS 108-32-7) [1] [6] [2].
Specific density and refractive index data for 4-Methyl-1,3-dioxan-2-one are not readily available in the literature. The molecular weight is consistently reported as 116.12 g/mol with the molecular formula C₅H₈O₃ [1] [2] [8].
For comparison, the parent compound 1,3-dioxan-2-one has a reported density of 1.2 g/cm³ [7] [5]. The structural similarity suggests that 4-methyl-1,3-dioxan-2-one would have a comparable but slightly lower density due to the additional methyl group.
Detailed solubility data for 4-Methyl-1,3-dioxan-2-one in various solvents is limited in the available literature. The compound's structure, containing both polar carbonate functionality and a nonpolar methyl group, suggests it would exhibit moderate polarity.
Based on the properties of related dioxane derivatives, the compound would be expected to show solubility in polar organic solvents. The presence of the six-membered ring with oxygen atoms and the carbonate group would contribute to its polar character, while the methyl substitution would provide some lipophilic character [9].
Comprehensive thermodynamic property data for 4-Methyl-1,3-dioxan-2-one is not extensively documented in the literature. The compound belongs to the class of six-membered cyclic carbonates, which are known to be thermodynamically less stable than their corresponding polymers [4].
Research on related compounds in the 1,3-dioxolan-2-one series has shown that substitution patterns significantly affect thermodynamic properties such as heat capacity, enthalpy of vaporization, and thermal stability [10]. The specific thermodynamic parameters for 4-methyl-1,3-dioxan-2-one would require dedicated experimental studies.
The flash point and thermal stability data for 4-Methyl-1,3-dioxan-2-one are not well-documented in the available literature. The compound is classified with warning-level hazard statements including skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) [1].